Product packaging for (S)-4-(Ethoxycarbonyl)oxazolidine-2-one(Cat. No.:)

(S)-4-(Ethoxycarbonyl)oxazolidine-2-one

Cat. No.: B1642586
M. Wt: 159.14 g/mol
InChI Key: ZEYYCHHHKQRHPS-BYPYZUCNSA-N
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Description

Historical Context and Significance of the Oxazolidinone Scaffold in Organic Synthesis

The oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, has a rich history in organic synthesis. Initially explored for their biological activities, with early examples like the antimicrobial agent furazolidone, their role expanded dramatically with the advent of asymmetric synthesis. pharmaffiliates.comchemeo.com The true breakthrough came in the late 1980s when N-aryl-oxazolidinones were discovered as a new class of synthetic antibacterial agents. chemeo.com This discovery spurred intense research into the synthesis and application of various oxazolidinone derivatives.

Beyond their medicinal applications, oxazolidinones, particularly chiral 2-oxazolidinones, have become indispensable tools as chiral auxiliaries in asymmetric synthesis. nih.gov These compounds, often referred to as Evans auxiliaries, provide a robust method for controlling the stereochemical outcome of a wide range of chemical reactions, including alkylations, aldol (B89426) condensations, and Diels-Alder reactions. nih.gov Their versatility and the high degree of stereocontrol they offer have made them a staple in the synthesis of complex natural products and pharmaceuticals. chemicalbook.com The ability to introduce chirality predictably and then remove the auxiliary under mild conditions has cemented the oxazolidinone scaffold as a cornerstone of modern organic synthesis. pharmaffiliates.com

Stereochemical Considerations in Oxazolidinone Derivatives and Their Enantiomeric Purity

The utility of oxazolidinone derivatives in asymmetric synthesis is intrinsically linked to their stereochemistry and enantiomeric purity. The presence of stereogenic centers on the oxazolidinone ring allows for the transfer of chirality to a substrate. For instance, in many applications, the substituent at the C4 position of the oxazolidinone ring effectively shields one face of a reactive intermediate, directing the approach of an incoming reagent to the opposite face, thereby creating a new stereocenter with a predictable configuration.

The enantiomeric purity of the oxazolidinone auxiliary is paramount, as any impurity in the auxiliary will directly translate to a lower enantiomeric excess in the final product. spectrumchemical.com Consequently, significant research has been dedicated to the development of methods for synthesizing enantiomerically pure oxazolidinones. These methods often start from readily available chiral precursors, such as amino acids, to ensure the desired absolute stereochemistry. google.com The cyclization of these precursors to form the oxazolidinone ring must proceed without racemization to maintain enantiomeric integrity. cymitquimica.com The high demand for enantiopure oxazolidinones has led to the development of various synthetic routes, including those that are amenable to large-scale industrial production. google.com

Focus of the Research Outline: (S)-4-(Ethoxycarbonyl)oxazolidine-2-one within the Chiral Oxazolidinone Framework

Within the diverse family of chiral oxazolidinones, This compound represents an important building block. Its structure, featuring an ethoxycarbonyl group at the 4-position, makes it a derivative of aspartic acid, a readily available chiral amino acid. This compound serves as a valuable chiral synthon, where the inherent stereochemistry of the starting material is preserved in the heterocyclic ring.

The synthesis of such compounds often involves the cyclization of the corresponding amino acid derivative. For instance, methods have been developed for the synthesis of the parent compound, 2-oxo-oxazolidine-4-carboxylic acid, from serine, a related amino acid. google.com A plausible synthetic route to This compound would involve the cyclization of diethyl L-aspartate.

While specific research data for This compound is not extensively documented in publicly available literature, its structural similarity to other well-studied 4-substituted oxazolidinones allows for informed predictions of its chemical behavior and potential applications. It is expected to be a valuable intermediate in the synthesis of more complex chiral molecules, leveraging the stereochemical information embedded in its structure.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Related Oxazolidinone Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Oxazolidinone (B127357)497-25-6C₃H₅NO₂87.0886-89
(R)-(-)-4-Phenyl-2-oxazolidinone90319-52-1C₉H₉NO₂163.17131-133
(S)-4-Benzyl-2-oxazolidinone90719-32-7C₁₀H₁₁NO₂177.2087-89
2-Oxo-1,3-oxazolidine-4-carboxylic acid89033-27-2C₄H₅NO₄131.09125

Data sourced from various chemical suppliers and databases. chemicalbook.comspectrumchemical.combiosynth.comwikipedia.orgnih.gov

Table 2: Spectroscopic Data for a Related Compound: (S)-4-(4-Aminobenzyl)oxazolidin-2-one

Spectroscopic DataValues
¹H NMR Supported by advanced density functional theory calculations.
¹³C NMR Supported by advanced density functional theory calculations.
FT-IR Corroborated with first principle calculated values at DFT using hybrid B3LYP exchange correlation functional invoking 6-311++g(d, p) basis set.
FT-Raman Corroborated with first principle calculated values at DFT using hybrid B3LYP exchange correlation functional invoking 6-311++g(d, p) basis set.
UV-Vis Corroborated with first principle calculated values at DFT using hybrid B3LYP exchange correlation functional invoking 6-311++g(d, p) basis set.

This data is for a structurally similar compound and is used here for illustrative purposes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B1642586 (S)-4-(Ethoxycarbonyl)oxazolidine-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1

InChI Key

ZEYYCHHHKQRHPS-BYPYZUCNSA-N

SMILES

CCOC(=O)C1COC(=O)N1

Isomeric SMILES

CCOC(=O)[C@@H]1COC(=O)N1

Canonical SMILES

CCOC(=O)C1COC(=O)N1

sequence

X

Origin of Product

United States

Reaction Mechanisms and Stereochemical Control in S 4 Ethoxycarbonyl Oxazolidine 2 One Chemistry

Mechanistic Investigations of Oxazolidinone Formation

The construction of the oxazolidinone ring system can be achieved through various synthetic routes, each involving unique intermediates and reaction pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product outcomes.

The Wolff rearrangement is a key reaction in organic chemistry that transforms α-diazocarbonyl compounds into ketenes. wikipedia.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or through metal catalysis. wikipedia.orgorganic-chemistry.org The resulting ketene (B1206846) is a highly reactive intermediate that can be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org In the context of oxazolidinone synthesis, an appropriately substituted α-diazoketone can undergo a Wolff rearrangement to generate a ketene intermediate. While direct evidence for an ethoxycarbonylketene intermediate in the formation of (S)-4-(Ethoxycarbonyl)oxazolidine-2-one is not explicitly detailed in the provided search results, the general principle of the Wolff rearrangement provides a plausible pathway. The rearrangement proceeds with the loss of dinitrogen and a 1,2-rearrangement, yielding a ketene that can then undergo further reactions. wikipedia.org The mechanism has been a subject of extensive study, with evidence suggesting both concerted and stepwise pathways involving carbene intermediates. organic-chemistry.org Isotopic labeling studies have also pointed to the potential involvement of a symmetric oxirene (B85696) intermediate in some cases. wikipedia.orgosti.gov

A common and powerful strategy for synthesizing oxazolidinones involves intramolecular nucleophilic attack and subsequent cyclization. youtube.com This process typically involves a molecule containing both a nucleophile and an electrophile, leading to the formation of a cyclic product. youtube.com

Several methods exemplify this approach:

From Amino Alcohols: The reaction of an amino alcohol with reagents like phosgene (B1210022) or dialkyl carbonates is a well-established method for producing oxazolidinones. nih.gov

From N-Alkoxycarbonyl Amino Epoxides: threo-N-Alkoxycarbonylamino epoxides can be converted into trans-4,5-disubstituted-2-oxazolidinones with high regio- and stereoselectivity. This transformation occurs through the nucleophilic intramolecular attack of the carbamate (B1207046) moiety on the protonated oxirane ring. rsc.org Theoretical calculations have confirmed the regioselectivity and the preference for this cyclocarbamation over intermolecular attack by the solvent. rsc.org

From Aziridines: Aziridines are versatile intermediates for the synthesis of nitrogen-containing compounds. mdpi.com The ring-opening of aziridines by various nucleophiles is a widely studied reaction. mdpi.com In the context of oxazolidinone synthesis, the reaction can proceed through the acylation of the aziridine (B145994) nitrogen, which activates the ring for a regioselective opening. researchgate.net

Multicomponent Reactions: A catalyst-free, one-pot synthesis of oxazolidinones can be achieved from primary aliphatic or aromatic amines, dibromoethane, and cesium carbonate or bicarbonate. The proposed mechanism involves an initial nucleophilic substitution to form a secondary amine intermediate, followed by either the formation of a carbamate intermediate and then cyclization, or the formation of a carbonate intermediate before the final cyclization step. researchgate.net

The efficiency of these intramolecular reactions is often attributed to the proximity of the reacting groups, which makes the cyclization process more favorable than intermolecular reactions. youtube.com

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a conjugated pi system. numberanalytics.comlibretexts.org These reactions are valuable in synthesis due to their high stereoselectivity and regioselectivity. numberanalytics.com The -sigmatropic rearrangement is a common type used in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com While the search results mention the use of williams.edu-sigmatropic rearrangements of boron-based oxazolidinone enolates, specific details on the direct formation of the this compound ring via a sigmatropic rearrangement are not provided. researchgate.net However, the principles of sigmatropic rearrangements are a key tool in the broader context of organic synthesis. numberanalytics.comlibretexts.org

The conversion of aziridines to oxazolidinones represents a ring expansion reaction where a three-membered ring is transformed into a five-membered ring. This process often involves the formation of specific intermediates that dictate the reaction's outcome.

In the (salen)Cr-catalyzed coupling of aziridines and CO2, quantum mechanical calculations suggest that the reaction proceeds through a (salen)CrIII(aziridiumcarbamate) intermediate. nih.gov Within this intermediate, either of the two carbamate oxygen atoms can act as an intramolecular nucleophile to open the aziridine ring. nih.gov The regioselectivity of this ring-opening, which determines whether a 4- or 5-substituted oxazolidinone is formed, is controlled by the preferential opening of one of the C–N bonds of the aziridine. nih.gov

Another approach involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to synthesize 2-amino ethers. nih.govacs.org This reaction's success depends on the substitution pattern of the aziridine and the type of alcohol used. nih.gov The reaction of enantiomerically pure aziridine-2-carboxylate (B8329488) with sodium azide (B81097) in the presence of a catalytic amount of aluminum chloride shows a selective attack of the azide nucleophile at the more electron-deficient C-2 position. researchgate.net

The table below summarizes various reaction pathways for oxazolidinone formation.

Reaction TypeKey IntermediatesDriving Force/Controlling Factors
Wolff Rearrangement α-diazocarbonyl compound, ketene, carbene, oxireneThermal, photochemical, or metal-catalyzed conditions
Intramolecular Cyclization N-alkoxycarbonyl amino epoxides, aziridinium (B1262131) species, carbamate/carbonate intermediatesNucleophilicity of attacking group, electrophilicity of the ring, stereoelectronics
Aziridine Ring Expansion (salen)CrIII(aziridiumcarbamate) intermediateCoordination to metal center, intramolecular nucleophilic attack

Principles of Asymmetric Induction

Asymmetric induction is the process by which a chiral element in a reaction system influences the formation of one enantiomer or diastereomer over another. wikipedia.org This is a fundamental concept in asymmetric synthesis.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com Oxazolidinones, particularly Evans' oxazolidinones, are highly effective and widely used chiral auxiliaries.

The principle behind their effectiveness lies in their ability to create a rigid, sterically defined environment around the reaction center. For instance, in the alkylation of an N-acyloxazolidinone, the bulky substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate intermediate. williams.eduacs.org This forces the incoming electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. williams.eduacs.org

The stereochemical outcome of these reactions is often predictable. For example, in the alkylation of an N-propionyl oxazolidinone derived from (S)-4-benzyl-2-oxazolidinone, deprotonation leads to a rigidly chelated (Z)-enolate. Subsequent alkylation occurs preferentially from the face opposite the bulky benzyl (B1604629) group. williams.edu

Fluorous oxazolidinone chiral auxiliaries have also been developed, offering the dual benefit of high stereocontrol and simplified purification through fluorous solid-phase extraction (FSPE). nih.gov These auxiliaries have proven effective in stereoselective radical conjugate additions. nih.gov

The following table presents data on the diastereoselective alkylation of an N-propionyl oxazolidinone.

ElectrophileDiastereomeric Ratio (dr)Reference
Allyl iodide98:2 williams.edu

This high level of diastereocontrol underscores the power of chiral auxiliaries in asymmetric synthesis, enabling the construction of complex molecules with defined stereochemistry. williams.eduacs.org

Influence of Lewis Acids on Stereochemical Outcomes

The stereochemical course of reactions involving N-acyl oxazolidinones, such as the exemplary this compound, is profoundly influenced by the presence and nature of Lewis acids. These reagents play a crucial role in activating the substrate and organizing the transition state to favor the formation of a specific stereoisomer. The degree of stereocontrol is often dependent on the ability of the Lewis acid to form a chelated intermediate with the N-acyloxazolidinone.

In reactions such as aldol (B89426) additions, the Lewis acid coordinates to both the carbonyl oxygen of the N-acyl group and the oxygen of the oxazolidinone ring. This coordination locks the conformation of the N-acyl group, restricting rotation and presenting one face of the enolate preferentially to the incoming electrophile. The choice of Lewis acid can dictate the geometry of the enolate (E or Z) and the subsequent syn or anti configuration of the aldol product. harvard.edu For instance, the use of chelating Lewis acids like TiCl₄ or SnCl₄ often leads to high diastereoselectivity by forming a rigid, six-membered ring transition state. msu.edu Conversely, non-chelating Lewis acids such as BF₃·OEt₂ may result in different stereochemical outcomes due to a more flexible, open-chain transition state. msu.edu

The ionic radius and coordination properties of the Lewis acid catalyst are critical determinants of its effectiveness and the stereochemical outcome. nih.gov For example, a study on the direct conversion of enantioenriched N-acyloxazolidinones to chiral esters, amides, and acids highlighted that the ionic radius of the Lewis acid catalyst was a key factor in catalyst performance. nih.gov This principle allows for the rational selection of a Lewis acid to achieve a desired stereochemical outcome. In some cases, the use of a specific Lewis acid can even reverse the facial diastereoselectivity that would be predicted based on non-catalyzed or differently catalyzed reactions. msu.edu

A summary of the influence of different Lewis acids on the diastereoselectivity of aldol reactions of N-acyloxazolidinones is presented in the table below.

Lewis AcidTypical DiastereoselectivityRationale
TiCl₄, SnCl₄High syn-selectivityForms a rigid, chelated six-membered transition state, favoring a defined enolate geometry and approach of the electrophile. msu.edu
BF₃·OEt₂Lower or reversed selectivity (anti)Acts as a non-chelating Lewis acid, leading to a more flexible, open transition state where other steric factors dominate. msu.edu
MgX₂High anti-selectivityIn the presence of silylating agents, magnesium halides can catalyze direct aldol reactions to favor the anti-aldol product with high diastereoselectivity. nih.gov
Yb(OTf)₃High chemoselectivityEffective for direct conversion to esters and amides, with its performance linked to its ionic radius. nih.gov

Conformational Analysis and its Impact on Stereoselectivity

The stereochemical outcomes of reactions involving this compound and related N-acyloxazolidinones are intrinsically linked to the conformational preferences of the molecule in its ground and transition states. The chiral auxiliary imposes a specific three-dimensional environment that directs the approach of incoming reagents, leading to high diastereoselectivity.

A key model used to explain the stereoselectivity in aldol reactions of N-acyloxazolidinones is the Zimmerman-Traxler model. landsurvival.comopenochem.orglibretexts.org This model posits a chair-like six-membered transition state involving the metal enolate and the aldehyde. harvard.edu The substituents on both the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions. harvard.edu For N-acyloxazolidinones, the formation of a (Z)-enolate is generally favored, which, according to the Zimmerman-Traxler model, leads to the formation of the syn-aldol product. harvard.edu

The conformation of the N-acyl group relative to the oxazolidinone ring is crucial. X-ray crystallographic and NMR studies have shown that the carbonyl groups of the acyl chain and the oxazolidinone ring are often oriented in a dipole-minimizing anti-parallel fashion. In the presence of a chelating Lewis acid, the molecule is locked into a rigid conformation where the substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate. williams.edu For an (S)-4-substituted oxazolidinone, this steric hindrance directs the electrophile to attack from the opposite face, leading to a predictable absolute stereochemistry in the product. williams.edu

The stereochemical outcome can also be influenced by the nature of the N-acyl group and the substituents on the electrophile. For instance, in the addition of chlorotitanium (IV) enolates of N-acyloxazolidinones to cyclic N-acyliminium ions, the diastereoselectivity was found to be dependent on the ring size of the iminium ion and the steric bulk of the N-acyl group on the enolate. scielo.brresearchgate.net This highlights the subtle interplay of steric factors in determining the favored transition state geometry.

Computational and Theoretical Studies on Reaction Pathways

Density Functional Theory (DFT) Calculations for Mechanism Elucidation and Stereoselectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and predicting the stereoselectivity of reactions involving this compound and its analogs. By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a quantitative understanding of the factors that control reaction outcomes. mdpi.comresearchgate.net

DFT calculations are particularly useful for analyzing the transition states that lead to different stereoisomers. The energy difference between the diastereomeric transition states can be correlated with the experimentally observed diastereomeric ratio of the products. mdpi.com For example, in the context of aldol reactions of N-acyloxazolidinones, DFT can be used to model the Zimmerman-Traxler-like transition states and to determine the relative energies of the syn and anti pathways. uv.es These calculations can account for the influence of the Lewis acid, the solvent, and the substituents on the reactants. uv.esnih.gov

Furthermore, DFT studies can provide insights into the reaction mechanism by mapping out the entire reaction energy profile. This can help to identify the rate-determining step and to understand the role of any intermediates. uv.es For instance, DFT calculations have been used to investigate whether a reaction proceeds through a concerted or a stepwise mechanism. uv.es The analysis of the calculated geometries of the transition states can also reveal the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the observed stereoselectivity. nih.gov

The table below summarizes the application of DFT in studying reactions of N-acyloxazolidinones.

Application of DFTInformation Obtained
Transition State AnalysisRelative energies of diastereomeric transition states, prediction of major stereoisomer. mdpi.com
Reaction Energy ProfilingIdentification of intermediates, rate-determining step, and overall reaction mechanism. uv.es
Geometric AnalysisUnderstanding of key steric and electronic interactions in the transition state that govern stereoselectivity. nih.gov
Solvent EffectsModeling the influence of the solvent on the reaction pathway and energetics. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Intermolecular Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a powerful approach to study complex chemical systems where a full quantum mechanical treatment is computationally prohibitive. In this method, the chemically active part of the system (e.g., the reacting molecules) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or a large catalyst scaffold) is described by a more computationally efficient MM force field. nih.gov This hybrid approach allows for the investigation of intermolecular interactions, such as solvent effects and non-covalent interactions with catalysts, on the reaction pathway and stereoselectivity. nih.govnih.gov

For reactions involving this compound, QM/MM simulations can be employed to explicitly model the solvent environment and its influence on the stability of reactants, transition states, and products. This is particularly important for understanding reactions in protic or polar aprotic solvents, where explicit hydrogen bonding and dipole-dipole interactions can significantly affect the reaction energetics. nih.govnih.gov For example, QM/MM simulations have been successfully used to reproduce the significant rate enhancements observed for certain reactions when moving from protic to dipolar aprotic solvents, an effect that is often poorly described by continuum solvent models. nih.govnih.gov

Furthermore, in the context of organocatalysis, where the chiral auxiliary might interact with a larger catalytic entity through non-covalent forces, QM/MM methods can be invaluable. They can model the precise nature of these interactions, such as hydrogen bonding or π-stacking, between the substrate and the catalyst in the transition state, providing a detailed picture of how stereocontrol is achieved. nih.gov

Dynamic NMR Spectroscopic Studies for Conformational Dynamics and Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key experimental technique for investigating the conformational dynamics and rotational energy barriers of molecules like this compound. montana.edugac.edu By analyzing the changes in NMR spectra as a function of temperature, it is possible to obtain quantitative information about the rates of conformational exchange processes. montana.edust-andrews.ac.uk

In N-acyloxazolidinones, a significant dynamic process is the restricted rotation around the N-C(O) amide bond. nih.gov At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals for the substituents on the oxazolidinone ring and the acyl group. However, upon cooling, the rate of rotation slows down, and at a certain temperature (the coalescence temperature), the single averaged peak broadens and eventually splits into two distinct signals corresponding to the different conformers. montana.edust-andrews.ac.uk

By analyzing the lineshape of the NMR signals at different temperatures, the rate constants for the rotational process can be determined. From these rate constants, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. nih.govresearchgate.net This provides a direct measure of the conformational stability of the molecule. For N-acylhydrazones, which share the N-acyl structural motif, DNMR studies have been used to characterize the E/Z isomerism and the rotational barriers around the C-N and N-N bonds. nih.govnih.gov Similar studies on N-acyloxazolidinones can provide crucial data on the flexibility of the N-acyl group, which is directly related to its ability to adopt the specific conformation required for high stereoselectivity in reactions. unimelb.edu.au

The table below presents typical rotational energy barriers for related amide systems studied by dynamic NMR.

SystemDynamic ProcessRotational Barrier (ΔG‡) (kJ/mol)
N,N-dimethylacetamideC-N bond rotation~71-84 montana.edugac.edu
N-benzhydryl-N-methylformamideFormyl group rotation~84-96 nih.gov
2-aryliminothiazolidin-4-onesPrototropic tautomerism~66-70
Lamellarin analoguesC-C single bond rotation~72-87 researchgate.net

This data provides a reference for the expected magnitude of rotational barriers in molecules containing amide-like linkages, which is relevant to the conformational dynamics of this compound.

Applications of S 4 Ethoxycarbonyl Oxazolidine 2 One and Its Derivatives in Asymmetric Organic Synthesis

As Chiral Auxiliaries in Stereoselective Carbon-Carbon Bond-Forming Reactions

The primary application of (S)-4-(ethoxycarbonyl)oxazolidine-2-one derivatives is to serve as temporary chiral controllers. By acylating the nitrogen atom, a chiral N-acyl oxazolidinone is formed. This substrate can then undergo various reactions where the bulky and stereochemically defined oxazolidinone ring shields one face of the enolate or dienophile, directing the approach of the incoming electrophile or reagent to the opposite face. This steric hindrance is the key to inducing high levels of diastereoselectivity.

Enolate Alkylation Reactions

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of modern organic synthesis for establishing stereogenic centers. rsc.org The process involves the deprotonation of an N-acyl derivative of this compound to form a Z-enolate, which is then alkylated with an electrophile. The stereochemical outcome is dictated by the chiral auxiliary, which effectively blocks one face of the enolate.

The formation of a Z-enolate is crucial for high stereoselectivity, and this is typically achieved using bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The subsequent alkylation proceeds with the electrophile approaching from the less hindered face, opposite to the substituent at the C4 position of the oxazolidinone ring. After the reaction, the auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction, or transesterification) to yield the desired chiral carboxylic acid, alcohol, or ester, respectively, and recover the auxiliary. nih.govuwindsor.ca Chiral oxazolidinones have been successfully used as key steps in the total synthesis of several biologically active natural products. rsc.org

Table 1: Representative Enolate Alkylation using Chiral Oxazolidinone Auxiliaries

N-Acyl Group Base Electrophile (R-X) Diastereomeric Excess (d.e.)
Propionyl LDA Benzyl (B1604629) bromide >98%
Acetyl NaHMDS Methyl iodide >95%

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and chiral oxazolidinones, including derivatives of this compound, are among the most effective auxiliaries for this transformation. researchgate.netnih.gov The reaction involves the formation of a boron or titanium enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde. nih.gov

The stereoselectivity of the reaction is highly dependent on the enolate geometry and the Lewis acid used. Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine, typically form a rigid, six-membered Zimmerman-Traxler transition state. uwindsor.ca This transition state, influenced by the steric bulk of the oxazolidinone auxiliary, leads to the formation of the syn-aldol product with a high degree of facial selectivity. nih.govnih.gov The resulting aldol adducts are valuable synthetic intermediates that can be converted into a variety of other functional groups. nih.govresearchgate.net

Table 2: Diastereoselective Aldol Reactions with Chiral Oxazolidinone Auxiliaries

N-Acyl Group Aldehyde Enolating Agent Diastereoselectivity (syn:anti)
Propionyl Isobutyraldehyde Bu₂BOTf, Et₃N >99:1
Propionyl Benzaldehyde Bu₂BOTf, DIPEA >98:2

Diastereoselective Michael Additions

Chiral N-enoyl oxazolidinones, derived from this compound, serve as excellent Michael acceptors in conjugate addition reactions. The auxiliary directs the stereoselective addition of nucleophiles to the β-carbon of the α,β-unsaturated system. This method is widely used for the asymmetric synthesis of 1,5-dicarbonyl compounds and other molecules containing β-stereocenters.

The stereochemical outcome is controlled by the conformation of the N-enoyl oxazolidinone, which is influenced by the Lewis acid used to activate the acceptor. The Lewis acid coordinates to the carbonyl oxygen atoms, locking the molecule in a conformation where one face of the double bond is sterically shielded by the auxiliary. Nucleophiles such as organocuprates, Grignard reagents, and enolates add to the less hindered face with high diastereoselectivity. nih.gov For example, the reaction between chiral Ni(II) complexes of glycine (B1666218) Schiff bases and N-enoyl oxazolidinones provides an efficient route to optically pure β-substituted pyroglutamic acids with excellent stereocontrol. nih.govresearchgate.net

Table 3: Michael Addition to N-Enoyl Oxazolidinones

N-Enoyl Group Nucleophile Lewis Acid / Catalyst Diastereomeric Excess (d.e.)
N-Crotonyl (CH₃)₂CuLi - >98%
N-Acryloyl Et₂Zn, Ni(acac)₂ - >95%

Diels-Alder Cycloadditions

N-Acryloyl derivatives of chiral oxazolidinones are effective dienophiles in asymmetric Diels-Alder reactions, a powerful tool for constructing six-membered rings with high regio- and stereoselectivity. nih.govlibretexts.org The oxazolidinone auxiliary imparts facial selectivity by shielding one face of the dienophile's double bond.

These cycloadditions are often promoted by Lewis acids, which coordinate to the carbonyl groups of the N-acryloyl oxazolidinone. This coordination not only enhances the dienophile's reactivity but also locks it into a conformation that maximizes the steric influence of the chiral auxiliary, leading to high levels of endo selectivity and facial diastereoselectivity. researchgate.netnih.gov The resulting cycloadducts can be further elaborated, and the auxiliary can be removed to provide enantiomerically enriched cyclohexene (B86901) derivatives. organic-chemistry.org

Table 4: Asymmetric Diels-Alder Reactions with N-Acryloyl Oxazolidinones

Diene Dienophile (N-Acryloyl) Lewis Acid endo:exo Ratio Diastereomeric Excess (d.e.)
Cyclopentadiene N-Acryloyl-(S)-oxazolidinone Et₂AlCl 95:5 >96%
Isoprene N-Crotonoyl-(S)-oxazolidinone TiCl₄ 90:10 >94%

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrones)

Chiral N-alkenoyl oxazolidinones also participate in asymmetric 1,3-dipolar cycloadditions. chesci.com A notable example is the reaction with nitrones to form highly substituted isoxazolidines with controlled stereochemistry. researchgate.netqu.edu.sa These reactions, classified as [3+2] cycloadditions, create five-membered heterocyclic rings and can generate multiple new stereocenters simultaneously. mdpi.commdpi.com

The stereoselectivity of the cycloaddition is governed by the chiral auxiliary, which directs the approach of the nitrone to one face of the dipolarophile. The absolute configuration of the major diastereoisomer can be predicted based on a transition state model where steric interactions are minimized. The resulting isoxazolidines are versatile intermediates that can be transformed into valuable compounds such as β-amino acids and amino alcohols. researchgate.net

Table 5: 1,3-Dipolar Cycloaddition of Nitrones to a Chiral N-Methacryloyl Oxazolidinone

Nitrone Reaction Conditions Major Diastereomer Diastereomeric Ratio
N-Benzylidene-methylamine N-oxide Toluene, reflux (3R,4S,5S) 85:15
N-(p-Nitrobenzylidene)-methylamine N-oxide Toluene, reflux (3R,4S,5S) 90:10

Allylation and Cyclopropanation Reactions

The principles of stereocontrol exerted by oxazolidinone auxiliaries extend to other carbon-carbon bond-forming reactions, including allylation and cyclopropanation. In asymmetric allylation, enolates derived from N-acyl oxazolidinones can react with allylic electrophiles, with the auxiliary directing the formation of a new stereocenter α to the carbonyl group.

In cyclopropanation reactions, N-enoyl oxazolidinones can serve as chiral Michael acceptors for the addition of a carbenoid or a stabilized ylide. The facial selectivity is again controlled by the steric hindrance of the auxiliary, leading to the formation of enantiomerically enriched cyclopropane (B1198618) derivatives. While dedicated catalysts are often used for these transformations, the use of chiral auxiliaries provides a reliable substrate-controlled method for achieving high stereoselectivity. rsc.org

Table 6: Examples of Auxiliary-Controlled Allylation and Cyclopropanation

Reaction Type Substrate Reagent Diastereomeric Excess (d.e.)
Allylation N-Propionyl-(S)-oxazolidinone enolate Allyl iodide >95%

In the Asymmetric Synthesis of Complex Molecules and Chiral Building Blocks

Synthesis of Nonproteogenic Alpha-Amino Acids and Arylglycines

This compound and its related structures, often referred to as Evans auxiliaries, are instrumental in the asymmetric synthesis of nonproteogenic α-amino acids, which are crucial components of many pharmaceuticals and biologically active compounds. researchgate.netscribd.com The general strategy involves the acylation of the oxazolidinone nitrogen, followed by diastereoselective enolate alkylation. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with a high degree of stereocontrol. wikipedia.org

For instance, the synthesis of enantiomerically pure β-substituted, β-amino acids has been achieved through α-substituted succinic acid derivatives derived from these auxiliaries. nih.gov This methodology has also been extended to the synthesis of α,α-disubstituted amino acid derivatives. nih.gov A notable application is in the synthesis of α-fluoroalkyl-α-amino acids, where chiral auxiliary-based methods have proven robust for producing these unique compounds in their enantiopure form. researchgate.net

The synthesis of arylglycines, a class of nonproteogenic amino acids containing an aryl group at the α-carbon, can also be accomplished using this approach. The asymmetric alkylation of a chiral glycine derivative equipped with an oxazolidinone auxiliary provides a reliable route to these valuable building blocks. wikipedia.org Furthermore, a novel cysteine-derived oxazolidinone chiral auxiliary has been developed and applied to the synthesis of noncanonical D-amino acids. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions to yield the target amino acid, and the auxiliary can often be recovered and reused. sigmaaldrich.com

Table 1: Examples of Nonproteogenic Amino Acid Synthesis using Oxazolidinone Auxiliaries

Chiral AuxiliaryTarget Amino Acid TypeKey ReactionReference
(S)-4-Phenyloxazolidinoneβ-Amino AcidsDiastereoselective Alkylation nih.gov
Cysteine-derived OxazolidinoneD-Amino AcidsAsymmetric Transformation nih.gov
General Oxazolidinonesα-Fluoroalkyl-α-Amino AcidsChiral Auxiliary-based Methods researchgate.net
General OxazolidinonesNonproteogenic α-Amino AcidsDiastereoselective Michael Additions researchgate.net

Construction of Beta-Lactams

The β-lactam ring is a core structural feature of numerous important antibiotics, including penicillins and cephalosporins. The asymmetric synthesis of β-lactams is therefore of significant interest, and chiral oxazolidinones have emerged as highly effective auxiliaries in this context. researchgate.net The most common approach is the Staudinger ketene-imine [2+2] cycloaddition. organic-chemistry.org

In this reaction, a ketene (B1206846) is generated from an acyl chloride attached to the chiral oxazolidinone auxiliary. This chiral ketene then reacts with an imine in a [2+2] cycloaddition to form the β-lactam ring. The stereochemical outcome of the cycloaddition is controlled by the chiral auxiliary, leading to the formation of the β-lactam with high diastereoselectivity. organic-chemistry.org For example, the reaction of (S)-4-phenyloxazolidinon-3-ylacetyl chloride with N-benzylaldimines has been shown to produce β-lactams with high diastereomeric ratios (95:5 to 97:3). organic-chemistry.org

This methodology is versatile and has been successfully applied to the solid-phase synthesis of β-lactam libraries, allowing for the rapid generation of diverse compounds for biological screening. organic-chemistry.org The choice of the N-protecting group on the imine can also influence the stereoselectivity of the Staudinger reaction, with N-tosyl imines generally favoring the formation of cis-β-lactams. santiago-lab.com The oxazolidinone auxiliary can be subsequently removed to provide the final β-lactam product.

Preparation of Macrocyclic and Heterocyclic Compounds

Structurally diverse oxazolidin-2-one motifs, including this compound, serve as pivotal synthetic intermediates in the construction of complex macrocyclic and heterocyclic compounds. wikipedia.org Their utility is particularly prominent in the total synthesis of macrolide antibiotics, where they are used to introduce chiral centers that are later incorporated into the macrocyclic framework. wikipedia.org

The synthesis of these heterocyclic structures often begins with the use of the oxazolidinone as a chiral auxiliary to direct asymmetric reactions, such as aldol additions or alkylations. The resulting stereochemically defined fragments are then elaborated and cyclized to form the desired macrocycle or heterocycle. For instance, the synthesis of the natural product (-)-cytoxazone, an oxazolidinone-containing molecule itself, has been achieved through a strategy involving an asymmetric aldol reaction followed by a Curtius rearrangement and intramolecular cyclization. wikipedia.orgnih.gov

Furthermore, oxazolidinones can be precursors to other important heterocyclic systems. They can be converted into N-Boc protected amino alcohols, which are versatile building blocks for a wide range of nitrogen-containing heterocycles. nih.gov The synthesis of various five-membered N-heterocycles, such as other oxazolidinones, imidazolidinones, and thiazolidinones, can be achieved under mild conditions using methods that may involve oxazolidinone-derived starting materials. researchgate.net Strategies for the diversity-oriented synthesis of macrocycles, such as those employing azide-alkyne cycloadditions or ring-closing metathesis, can incorporate chiral building blocks derived from oxazolidinone-controlled asymmetric reactions.

Enantioselective Synthesis of Alpha-Hydroxyamides with Quaternary Stereocenters

The enantioselective synthesis of α-hydroxyamides bearing a quaternary stereocenter at the α-position is a challenging synthetic task. Chiral oxazolidinones, such as this compound, play a crucial role in asymmetric aldol reactions, which are a key method for constructing the β-hydroxy carbonyl moiety that is a direct precursor to α-hydroxyamides. researchgate.net

The general approach involves the use of an N-acyl oxazolidinone, which is converted into its corresponding boron or lithium enolate. This chiral enolate then reacts with an aldehyde or ketone in a highly diastereoselective aldol addition. wikipedia.org The steric bulk of the oxazolidinone auxiliary directs the approach of the electrophile, resulting in the formation of the syn- or anti-aldol adduct with high stereocontrol. nih.gov To create a quaternary center, a ketone is used as the electrophile.

Once the β-hydroxy imide product is obtained, the oxazolidinone auxiliary can be cleaved under various conditions to yield different derivatives. For example, reductive cleavage with lithium borohydride (B1222165) can afford the corresponding 1,3-diol. To obtain the desired α-hydroxyamide, the auxiliary can be selectively hydrolyzed or aminolyzed. While direct synthesis of α-hydroxyamides with quaternary stereocenters using this method requires the aldol reaction with a ketone, which can be less reactive than aldehydes, the high reliability of the oxazolidinone-controlled aldol reaction makes it a foundational strategy for accessing these complex structures. The resulting β-hydroxy carbonyl compounds are valuable intermediates that can be further transformed into the target α-hydroxyamides. nih.gov

Table 2: Asymmetric Aldol Reaction using Oxazolidinone Auxiliaries

Enolate SourceElectrophileKey FeatureTypical ProductReference
N-Acyl Oxazolidinone Boron EnolateAldehydeHigh Diastereoselectivitysyn-β-Hydroxy Imide wikipedia.org
N-Acyl Oxazolidinone Lithium EnolateAldehydeHigh Diastereoselectivityanti-β-Hydroxy Imide wikipedia.org
N-Acyl Oxazolidinone Boron EnolateKetoneForms Quaternary Centerβ-Hydroxy Imide with α-Quaternary Center

Precursors for Chiral Substituted Pyrrolidines

Chiral substituted pyrrolidines are prevalent structural motifs in a vast number of natural products and pharmaceuticals. The synthesis of these important heterocyclic compounds in an enantiomerically pure form can be achieved using precursors derived from this compound. The key is to utilize the oxazolidinone as a chiral auxiliary to synthesize a chiral amino acid or amino alcohol, which then serves as the starting material for the construction of the pyrrolidine (B122466) ring.

One common strategy involves the asymmetric synthesis of a nonproteogenic amino acid with a specific side chain that is amenable to cyclization. For example, an amino acid containing a terminal olefin or a leaving group at the appropriate position can be synthesized using the methods described in section 4.2.1. After cleavage of the oxazolidinone auxiliary, the resulting chiral amino acid can undergo intramolecular cyclization reactions, such as reductive amination or N-alkylation, to form the pyrrolidine ring.

Alternatively, the oxazolidinone can be used to synthesize a chiral amino alcohol. These compounds can be converted into pyrrolidines through various synthetic routes, including intramolecular cyclization via activation of the hydroxyl group. The synthesis of proline and 4-hydroxyproline (B1632879) derivatives, which are themselves important precursors for many pyrrolidine-containing drugs, often starts from chiral amino acids that can be accessed through oxazolidinone-based asymmetric synthesis.

Asymmetric Epoxidation of Alkenes

While chiral oxazolidinones are not typically used as catalysts for asymmetric epoxidation, they can serve as powerful chiral auxiliaries by being incorporated into the alkene substrate to direct the stereochemical outcome of the epoxidation reaction. A notable example is the synthesis of 4-alkenyloxazolidin-2-ones, where the oxazolidinone moiety is attached to an alkenyl chain.

In a sequence involving a Sharpless asymmetric epoxidation, the chiral environment created by the oxazolidinone and the stereogenic centers on the connecting chain can influence the facial selectivity of the epoxidation of the double bond. More specifically, optically active epoxyurethanes containing four contiguous stereogenic centers, derived from a kinetic resolution during the Sharpless epoxidation of diphenylphosphinoyl allylic alcohols, can be converted into single geometrical isomers of alkenyl oxazolidinones. This process involves a regioselective intramolecular nucleophilic attack on the epoxide followed by a Horner-Wadsworth-Emmons type elimination.

This strategy allows for the synthesis of various stereoisomers of 4-alkenyloxazolidin-2-ones with control over the geometry of the double bond and the relative and absolute stereochemistry of the stereogenic centers. These chiral alkenyl oxazolidinones are valuable synthetic intermediates. While the oxazolidinone itself is not the epoxidation catalyst, its presence as a chiral auxiliary within the substrate is key to achieving the desired stereoselectivity in the epoxidation step. General methods for asymmetric epoxidation, such as the Shi epoxidation, typically employ chiral catalysts rather than substrate-bound auxiliaries.

Asymmetric Cyanosilylation of Aldehydes

The asymmetric cyanosilylation of aldehydes is a powerful method for synthesizing optically active cyanohydrins, which are valuable precursors to α-hydroxy acids, β-amino alcohols, and other essential chiral building blocks. researchgate.net While this transformation is often achieved using chiral catalysts, the principles of auxiliary control are also applicable.

The reaction typically involves a Lewis acid to activate the aldehyde and a chiral Lewis base or a chiral ligand-metal complex to control the facial selectivity of the nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). nih.govnih.gov Research has demonstrated the efficacy of various catalytic systems. For instance, chiral lanthanide-transition metal clusters have been shown to catalyze the asymmetric cyanosilylation of aldehydes with high conversions (up to 99%) and moderate to high enantiomeric excess (up to 78% ee). nih.gov These clusters possess both Lewis acidic and basic sites, allowing for synergistic activation of both the aldehyde and the silyl (B83357) cyanide reagent. nih.gov

Similarly, organocatalysts derived from simple amino acids have proven effective. L-phenylglycine sodium salt, for example, can catalyze the cyanosilylation of a broad range of ketones, yielding cyanohydrin silyl ethers with high yields (75-96%) and excellent enantioselectivities (86-97% ee). nih.gov Modified cinchona alkaloids represent another class of organic chiral Lewis bases capable of catalyzing the highly enantioselective cyanosilylation of ketones. nih.gov While these examples focus on catalytic approaches, the underlying principle of creating a chiral environment around the carbonyl group is shared with auxiliary-based methods.

Table 1: Examples of Catalytic Asymmetric Cyanosilylation
Catalyst SystemSubstrate TypeTypical YieldEnantiomeric Excess (ee)Reference
(R)/(S)-Co3Ln2 Chiral Metal ClustersAldehydesUp to 99%Up to 78% nih.gov
L-phenylglycine sodium saltKetones75-96%86-97% nih.gov
Modified Cinchona AlkaloidsAcetal KetonesHighHigh nih.gov
Proline-based N-oxidesAromatic AldehydesGoodUp to 73% lookchem.com

Asymmetric Imine Reduction

The asymmetric reduction of imines to chiral amines is a fundamental transformation in organic synthesis, providing access to a vast array of biologically active compounds and synthetic intermediates. While various methods exist, including catalytic hydrogenation and transfer hydrogenation, the use of chiral auxiliaries offers a reliable substrate-controlled approach.

In a related context, catalytic systems have been developed that employ chiral ligands to achieve high enantioselectivity. For instance, N-methylvaline-derived Lewis-basic formamides have been used to catalyze the asymmetric reduction of ketimines with trichlorosilane, affording high enantioselectivity. organic-chemistry.org Attaching a fluorous tag to such a catalyst simplifies its recovery and recycling, a concept that parallels the development of fluorous auxiliaries. organic-chemistry.org Another approach involves the use of chiral ruthenium catalysts with a formic acid/triethylamine (B128534) mixture as the hydrogen source for the asymmetric transfer hydrogenation of N-diphenylphosphinyl imines, which produces amines with excellent yields and enantiomeric excess. organic-chemistry.org

Formal Total Synthesis of Natural Products (e.g., Ellipticine)

Chiral oxazolidinone auxiliaries are instrumental in the total synthesis of complex natural products, where precise control of multiple stereocenters is required. rsc.orgwikipedia.org The antitumor alkaloid ellipticine (B1684216), a planar polycyclic compound, interacts with DNA through intercalation and inhibits topoisomerase II. medkoo.com While numerous synthetic routes to ellipticine have been developed, a formal synthesis can be envisioned utilizing key fragments prepared via oxazolidinone-controlled stereoselective reactions. medkoo.com

For example, the asymmetric alkylation of N-acyl oxazolidinones is a robust method for establishing stereocenters. researchgate.net This strategy has been successfully applied in the synthesis of many biologically active molecules. rsc.orgresearchgate.net The general process involves the formation of a specific enolate from the N-acyl oxazolidinone, which then reacts with an electrophile. The steric hindrance provided by the substituent on the chiral auxiliary directs the electrophile to one face of the enolate, resulting in a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the enantiomerically enriched product. wikipedia.org This methodology could be employed to generate a chiral side chain or a key intermediate required for the construction of the ellipticine framework.

Development of Advanced Chiral Auxiliary Systems Based on Oxazolidinones

To overcome some of the limitations of classical chiral auxiliaries, such as purification challenges and substrate scope, significant research has focused on developing advanced systems. These next-generation auxiliaries often incorporate features that facilitate purification or enhance stereocontrol.

Fluorous Oxazolidinone Chiral Auxiliaries for Parallel Synthesis

Fluorous synthesis utilizes organic molecules tagged with a perfluoroalkyl chain. collectionscanada.gc.caumanitoba.ca This "fluorous tag" imparts unique solubility properties, allowing the tagged molecules to be easily separated from non-fluorous reactants and byproducts using fluorous solid-phase extraction (FSPE). collectionscanada.gc.caresearchgate.net This technique is particularly well-suited for parallel synthesis, where rapid purification of multiple compounds is essential. collectionscanada.gc.ca

A new class of oxazolidinone chiral auxiliaries featuring a perfluoroalkyl chain has been developed. nih.gov These auxiliaries can be synthesized in multiple steps from readily available α-amino acids like L-phenylalanine and L-valine. nih.gov They perform effectively under standard solution-phase reaction conditions, and the products can be rapidly isolated via FSPE. umanitoba.ca These fluorous auxiliaries have demonstrated excellent yields and stereoselectivities in reactions such as titanium-mediated aldol reactions, 1,3-dipolar cycloadditions, and conjugate additions, often comparable to or exceeding their non-fluorous counterparts. umanitoba.caresearchgate.net

Table 2: Performance of Fluorous vs. Non-Fluorous Auxiliaries
Reaction TypeAuxiliary TypeKey FeatureAdvantageReference
Asymmetric Aldol ReactionFluorous OxazolidinonePerfluorooctyl chainRapid purification by FSPE; comparable yield and selectivity to standard auxiliaries. researchgate.net
Radical Conjugate AdditionFluorous OxazolidinonePerfluoroalkyl chainSuperior stereoselectivity and simplified purification compared to non-fluorous analogue. researchgate.net
1,3-Dipolar CycloadditionFluorous OxazolidinonePerfluoroalkyl chainYields and selectivities comparable to Evans-type auxiliaries with easier purification. researchgate.net

Polymer-Supported Oxazolidinone Systems

Attaching a chiral auxiliary to a solid support, such as a polymer resin, is another strategy to simplify product purification and enable auxiliary recycling. researchgate.net In solid-phase organic synthesis, the auxiliary-bound substrate reacts in solution, but can be easily separated from soluble reagents and byproducts by simple filtration. collectionscanada.gc.ca

Protocols have been developed for the immobilization of Evans-type oxazolidinones onto solid supports like Merrifield resin. nih.govbath.ac.uk For example, (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, prepared from N-Boc-L-tyrosine, can be attached to the resin via its phenolic group. nih.gov This polymer-supported auxiliary has been successfully used in diastereoselective syn-aldol reactions, with the final product cleaved from the resin by hydrolysis or reduction. nih.govbath.ac.uk To protect the resin from mechanical degradation during multiple reaction steps, specialized capsules can be used, allowing for sequential "on-bead" reactions to construct more complex molecules. nih.gov

Design of Stereocontrolling Analogues (e.g., "SuperQuat" Oxazolidinones)

To improve upon the stereoselectivity of traditional Evans auxiliaries, new analogues have been designed. The "SuperQuat" family of chiral auxiliaries, which feature a 4-substituted 5,5-dimethyloxazolidin-2-one structure, represents a significant advancement. researchgate.netrsc.org

The introduction of a gem-dimethyl group at the C(5) position has two key benefits: researchgate.netrsc.org

Conformational Rigidity : It forces the C(4) substituent into a conformation that projects toward the N-acyl group, providing a more effective shield for one face of the enolate. This results in superior diastereofacial selectivity in a range of transformations compared to standard Evans auxiliaries. rsc.org

Enhanced Recyclability : The steric bulk of the gem-dimethyl group hinders unwanted nucleophilic attack at the endocyclic carbonyl, making the auxiliary more stable and easier to recover and recycle after cleavage from the product. rsc.org

SuperQuat auxiliaries have been effectively used in the asymmetric synthesis of α-substituted aldehydes and carboxylic acids, consistently providing high diastereoselectivity (85–94% de). bath.ac.ukrsc.org

Spectroscopic and Structural Characterization in Academic Research

Elucidation of Molecular Structure via X-ray Crystallography

X-ray crystallography stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For oxazolidinone derivatives, this method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the heterocyclic ring.

Studies on analogous N-acyl oxazolidinone compounds reveal common structural features. For instance, the X-ray structure of 3-acetyloxazolidin-2-one shows a planar imide nitrogen, with the exocyclic carbonyl group oriented anti to the ring's N–C(=O) bond. mdpi.com This planarity is a consistent feature in related structures. mdpi.com Similarly, analysis of the parent 1,3-oxazolidin-2-one heterocycle has been reported, providing foundational structural data for this class of compounds. mdpi.com In more complex derivatives, X-ray crystallography has been used to confirm the structure of products from reactions involving oxazolidinone rings, with the structures often solved by intrinsic phasing methods. mdpi.com While specific crystallographic data for (S)-4-(Ethoxycarbonyl)oxazolidine-2-one is not detailed in the provided research, the analysis of closely related compounds, such as (S)-4-(4-Amino-benzyl)-oxazolidin-2-one, demonstrates that optimized geometrical parameters from theoretical calculations show satisfactory agreement with experimental values obtained from X-ray diffraction. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy : In the characterization of oxazolidinone derivatives, IR spectroscopy is used to confirm the presence of key functional groups. The spectra would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the cyclic carbamate (B1207046) and the ethyl ester. Theoretical and experimental studies on similar molecules, like (S)-4-(4-Amino-benzyl)-oxazolidin-2-one, have been used to construct and compare theoretical spectrograms of FT-IR, providing a detailed understanding of the vibrational modes. nih.gov

Raman Spectroscopy : Raman spectroscopy offers complementary information to IR. Studies on 2-oxazolidinone (B127357) have utilized Raman spectroscopy, often coupled with multivariate data analysis, to analyze the compound. researchgate.net The technique is sensitive to the vibrations of the molecular skeleton. For this compound, characteristic Raman shifts would be expected for the oxazolidinone ring and the ethoxycarbonyl substituent. FT-Raman spectra, typically excited by a Nd:YAG laser at 1064 nm, are recorded to analyze the chemical structure of related heterocyclic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (¹H, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the local electronic environment of each nucleus.

¹H NMR : The proton NMR spectrum of this compound would display distinct signals for each unique proton. Based on data from analogous compounds like methyl ((S)-2-oxooxazolidine-4-carbonyl)-L-valinate, the protons on the oxazolidinone ring are expected in the 4-5 ppm region. arkat-usa.org The ethyl group of the ester would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. arkat-usa.org Conformational analysis of oxazolidinone derivatives is often performed using ¹H NMR, with coupling constants providing insight into the dihedral angles and preferred conformations in solution. unimelb.edu.aunih.gov

¹³C NMR : The carbon NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbons of the oxazolidinone ring and the ester group are the most deshielded, appearing far downfield (typically >150 ppm). arkat-usa.orgnih.gov The carbons of the oxazolidinone ring and the ethyl ester appear at characteristic chemical shifts. arkat-usa.org NMR spectra are typically recorded on instruments operating at frequencies from 200 to 500 MHz for protons. rsc.orgbeilstein-journals.org

The following table outlines the expected NMR chemical shifts for this compound, based on data from closely related structures. arkat-usa.org

Atom¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Oxazolidinone C=O-~160
Ester C=O-~170
Oxazolidinone CH~4.7 (t)~55
Oxazolidinone CH₂~4.5 (q)~68
Ester O-CH₂~4.2 (q)~61
Ester CH₃~1.3 (t)~14

Note: The expected multiplicities are given in parentheses (t = triplet, q = quartet). Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very accurate molecular weight, allowing for the determination of the elemental formula. For oxazolidinone-containing peptidomimetics and other derivatives, HRMS (often using Electrospray Ionization, ES+) has been used to confirm the calculated molecular formula by matching it to the found mass with high precision. arkat-usa.orgnih.gov For example, the calculated mass for C₁₁H₁₇N₂O₅ [M-H]⁻ was 257.1137, with a found value of 257.1145. arkat-usa.org

Fragmentation Analysis : The fragmentation pattern in a mass spectrum gives clues about the molecule's structure. chemguide.co.uk The study of isomeric oxazolidin-2-one derivatives using tandem mass spectrometry (MS/MS) shows that breakdown routes can be rationalized by conducting low-energy collision-induced dissociation (CID) analyses. researchgate.net Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For the title compound, fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-CO₂CH₂CH₃).

Optical Rotation Measurements for Enantiomeric Excess Determination

Since this compound is a chiral compound, measuring its interaction with plane-polarized light is crucial for confirming its stereochemical identity and purity.

Optical activity, the rotation of plane-polarized light, is a characteristic property of chiral substances. wikipedia.org The direction and magnitude of this rotation are measured with a polarimeter. wikipedia.org The specific rotation, [α], is a standardized value that depends on the compound, temperature, solvent, and the wavelength of light used. amherst.edu For a given chiral molecule, the two enantiomers (R and S) will rotate light by equal amounts but in opposite directions. amherst.edu

This property is fundamental for determining the enantiomeric excess (ee) of a sample, which is a measure of its optical purity. youtube.comyoutube.com By comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer, the percentage of each enantiomer in the mixture can be calculated. youtube.com For example, in the synthesis of various chiral oxazolidin-2-ones, specific rotation values are routinely reported to confirm the stereochemical outcome of the reaction. arkat-usa.orgnih.gov Values such as [α]D²⁵ –72.3 (c 0.65, CHCl₃) have been reported for related 4,5-disubstituted oxazolidin-2-ones. nih.gov There is no simple correlation between the R/S configuration and the direction (+ or -) of optical rotation. amherst.eduyoutube.com

Future Research Directions and Unexplored Avenues for S 4 Ethoxycarbonyl Oxazolidine 2 One

Exploration of Novel Asymmetric Transformations Utilizing the (S)-4-(Ethoxycarbonyl)oxazolidine-2-one Moiety

While this compound is well-known for its utility in asymmetric alkylation, aldol (B89426), and acylation reactions, there is considerable potential for its application in a wider range of asymmetric transformations. Future research will likely focus on exploring its use in novel reaction types. This could include its application in catalytic asymmetric reactions where the auxiliary is used in substoichiometric amounts, or its derivatization to act as a chiral ligand for metal-catalyzed processes. The unique electronic and steric properties of the ethoxycarbonyl group at the 4-position can be further exploited to induce high levels of stereocontrol in reactions that are currently challenging. The development of new protocols for diastereoselective reactions involving derivatives of this compound will continue to be an active area of investigation.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Chiral Catalyst Design

A deeper understanding of the mechanistic underpinnings of the stereochemical control exerted by this compound is crucial for its rational application and the design of improved systems. Advanced computational modeling techniques, such as Density Functional Theory (DFT), can provide invaluable insights into the transition states of reactions involving this auxiliary. While computational studies have been applied to Evans-type auxiliaries more broadly, future work will likely focus specifically on the (S)-4-(ethoxycarbonyl) derivative to elucidate the precise role of the ethoxycarbonyl group in directing stereoselectivity. This knowledge can then be used to rationally design next-generation chiral auxiliaries and catalysts with enhanced performance for specific applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chiral auxiliaries like this compound with modern synthesis technologies such as flow chemistry and automated platforms represents a significant and largely unexplored research avenue. Flow chemistry offers numerous advantages, including improved reaction control, enhanced safety, and the potential for telescoped reactions, which can streamline multi-step synthetic sequences. Developing robust and scalable flow chemistry protocols for reactions utilizing this compound would be a major step forward in its industrial application. Similarly, the use of this auxiliary in automated synthesis platforms could accelerate the discovery of new bioactive molecules by enabling the rapid generation of libraries of chiral compounds.

Design and Synthesis of Next-Generation Chiral Auxiliaries Derived from the this compound Scaffold

The this compound scaffold provides an excellent starting point for the design and synthesis of novel, more sophisticated chiral auxiliaries. Future research will likely involve the modification of the core oxazolidinone structure and the ethoxycarbonyl group to fine-tune the steric and electronic properties of the auxiliary. This could lead to the development of auxiliaries with enhanced reactivity, greater stereocontrol, or improved cleavage conditions. The goal is to create a toolbox of specialized auxiliaries derived from this versatile scaffold, each tailored for optimal performance in specific types of asymmetric transformations. The synthesis and application of such functionalized oxazolidinone chiral auxiliaries will continue to be a vibrant area of chemical research.

Q & A

Q. What are the most reliable synthetic routes for (S)-4-(Ethoxycarbonyl)oxazolidine-2-one?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl esters and ethoxycarbonyl intermediates can be used to introduce the ethoxycarbonyl group. Key steps include:
  • Nucleophilic substitution : Reacting oxazolidinone derivatives with ethyl chloroformate under basic conditions (e.g., triethylamine in anhydrous THF) .
  • Asymmetric synthesis : Chiral auxiliaries or catalysts may be employed to ensure stereochemical control. For instance, tert-butyl groups have been used to stabilize intermediates in stereoselective syntheses .
  • Example yield : A related oxazolidinone derivative achieved a 95% yield using tert-butyl-protected intermediates under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
Technique Conditions/Parameters Purpose
HPLC C18 column, UV detection (254 nm), mobile phase: acetonitrile/water (70:30)Purity assessment (≥90%)
NMR ¹H/¹³C in CDCl₃ or DMSO-d₆Confirmation of ethoxycarbonyl and oxazolidinone moieties
GC-MS Electron ionization (70 eV), helium carrier gasDetection of volatile by-products
  • Critical Note : Cross-validate results with melting point analysis (94–96°C decomposition range for related compounds) .

Q. What are common reactivity patterns of this compound under oxidative or reductive conditions?

  • Methodological Answer : The ethoxycarbonyl group and oxazolidinone ring dictate reactivity:
  • Oxidation : Potassium permanganate (KMnO₄) may cleave the oxazolidinone ring, forming carboxylic acid derivatives .
  • Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups without affecting the oxazolidinone ring .
  • Substitution : Amines or thiols can displace the ethoxy group under basic conditions, forming carbamate derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

  • Methodological Answer :
  • Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) to control stereochemistry during key steps like cyclization .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

Q. What experimental strategies are recommended for studying degradation pathways under stress conditions?

  • Methodological Answer : Conduct forced degradation studies:
Condition Parameters Analysis
Acidic Hydrolysis 0.1M HCl, 70°C, 24 hrsHPLC to detect ring-opened products
Thermal Degradation 100°C, dry heat, 48 hrsTGA/DSC for stability profiling
  • Mechanistic Insight : Use LC-MS to identify degradation products (e.g., ethoxycarbonyl cleavage or ring rearrangement) .

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states for ring-opening or substitution reactions to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
  • Docking Studies : Model interactions with biological targets (e.g., HCV NS3 protease) to guide pharmacological studies .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Compare NMR (¹H, ¹³C, DEPT), IR (carbonyl stretches), and X-ray crystallography (if crystals are obtainable) .
  • Isotopic Labeling : Use ¹³C-labeled ethyl groups to trace ethoxycarbonyl stability during reactions .
  • Statistical Analysis : Apply principal component analysis (PCA) to distinguish noise from meaningful spectral variations .

Q. What safety protocols are critical when handling this compound in a research setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile by-products .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
  • Waste Disposal : Segregate halogenated waste if chlorinated solvents are used in synthesis .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound in polar solvents?

  • Methodological Answer :
  • Controlled Replicates : Repeat stability tests in DMSO, DMF, and methanol under inert (N₂) vs. ambient conditions .
  • Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at λ_max = 270 nm .
  • Literature Cross-Reference : Compare findings with structurally similar oxazolidinones (e.g., 4-benzyl derivatives) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.